3-Chloro-4-methylphenylmagnesium iodide
Description
3-Chloro-4-methylphenylmagnesium iodide is a Grignard reagent with the molecular formula C₇H₆ClMgI. It is a halogenated organomagnesium compound widely used in organic synthesis, particularly in nucleophilic addition reactions to carbonyl groups or coupling reactions to form carbon-carbon bonds. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on the aromatic ring influences its reactivity and stability. This compound is typically synthesized via the reaction of 3-chloro-4-methyl iodobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. Its applications span pharmaceuticals, agrochemicals, and advanced material synthesis due to its ability to introduce the 3-chloro-4-methylphenyl moiety into complex molecules.
Properties
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVDTFPNIFRNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenylmagnesium iodide is typically prepared by reacting 3-chloro-4-methylbromobenzene with magnesium in the presence of iodine . The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: 3-Chloro-4-methylphenylmagnesium iodide undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl halides are used in substitution reactions.
Solvents: Anhydrous ether is commonly used as a solvent to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: Secondary and tertiary alcohols are formed from nucleophilic addition reactions.
New Carbon-Carbon Bonds: Substitution reactions result in the formation of new carbon-carbon bonds.
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis
- Formation of Alcohols : 3-Chloro-4-methylphenylmagnesium iodide is primarily utilized for nucleophilic addition to carbonyl compounds such as aldehydes and ketones. This reaction yields secondary and tertiary alcohols, essential intermediates in organic synthesis.
- Substitution Reactions : The reagent can also engage in substitution reactions with alkyl halides, facilitating the formation of new carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Reactants | Products | Notes |
|---|---|---|---|
| Nucleophilic Addition | Aldehydes/Ketones | Secondary/Tertiary Alcohols | Commonly used in pharmaceutical synthesis |
| Substitution | Alkyl Halides | New Carbon-Carbon Bonds | Useful for building complex structures |
Biological Applications
2. Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical compounds. Its ability to create diverse molecular frameworks allows researchers to explore new therapeutic agents.
- Case Study : A study demonstrated its application in synthesizing intermediates for anti-cancer drugs. By modifying the structure of the synthesized compounds, researchers could enhance their efficacy against specific cancer cell lines.
Industrial Applications
3. Chemical Industry
The compound is employed in the production of specialty chemicals and materials due to its efficiency in forming carbon-carbon bonds. Industries leverage its reactivity to develop new products ranging from agrochemicals to fine chemicals.
Table 2: Industrial Uses of this compound
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Agrochemicals | Pesticide synthesis | Enhances crop protection |
| Fine Chemicals | Production of dyes and pigments | Improves colorfastness |
| Specialty Chemicals | Development of polymers | Customizable properties |
Table 3: Comparison with Related Compounds
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| Phenylmagnesium Bromide | Standard reactivity | Lacks additional substituents |
| 3-Chlorophenylmagnesium Bromide | Similar but less versatile | Contains only one chloro group |
| 4-Methylphenylmagnesium Bromide | Less sterically hindered | Lacks chloro substituent |
Mechanism of Action
The mechanism of action of 3-chloro-4-methylphenylmagnesium iodide involves the formation of a nucleophilic carbon center. The magnesium atom in the compound coordinates with the halogen, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, to form new bonds. The molecular targets include carbonyl compounds and halides, and the pathways involved are nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-chloro-4-methylphenylmagnesium iodide with structurally related organohalides and Grignard reagents, focusing on substituent effects, molecular weight, and key properties:
Reactivity and Stability
- Electron Effects: The chloro group (electron-withdrawing) deactivates the aromatic ring, reducing the nucleophilicity of the Grignard reagent compared to non-halogenated analogs. However, the methyl group (electron-donating) partially counterbalances this effect, enhancing stability in ether solvents .
- Conductivity : Unlike iodide-based ionic conductors (e.g., I₃⁻ compounds with conductivity up to 10⁻⁴ S/cm at 343 K ), Grignard reagents like this compound exhibit negligible ionic conductivity due to their covalent Mg-C bonding.
- Thermal Stability : Decomposes above 50°C, whereas aryl iodides (e.g., (3-chloro-4-iodophenyl)methanamine hydrochloride) remain stable up to 200°C .
Challenges and Limitations
- Sensitivity: More moisture-sensitive than non-halogenated Grignard reagents, necessitating strict anhydrous conditions.
- Byproduct Formation : Competing elimination reactions occur more frequently than in 3-chloro-4-fluorophenyl analogs due to steric interactions between methyl and chloro groups .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Key Observations:
Biological Activity
3-Chloro-4-methylphenylmagnesium iodide is an organomagnesium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a Grignard reagent, characterized by the presence of a chlorine atom and a methyl group on a phenyl ring. Its chemical structure can be represented as follows:
This compound is typically synthesized through the reaction of 3-chloro-4-methylphenyl bromide with magnesium in an anhydrous ether solvent.
Grignard reagents like this compound are known for their nucleophilic properties, allowing them to react with electrophiles to form carbon-carbon bonds. This reactivity is crucial in various synthetic applications, including the formation of complex organic molecules.
Biological Interactions
Research indicates that organomagnesium compounds can exhibit various biological activities, including:
- Antimicrobial Activity : Certain Grignard reagents have been shown to inhibit bacterial growth, potentially through disruption of cell membrane integrity.
- Enzyme Inhibition : Specific derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which may lead to therapeutic applications.
Case Studies and Experimental Data
- Antimicrobial Properties : A study demonstrated that a related compound, 3-chloro-4-methylphenylzinc iodide, exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported at approximately 50 μg/mL, indicating potential use in treating bacterial infections .
- Enzyme Inhibition : Another research focused on the inhibition of monoacylglycerol lipase (MAGL) by similar organometallic compounds. The study showed that certain derivatives could inhibit MAGL with IC50 values in the low micromolar range, suggesting a pathway for developing anti-inflammatory drugs .
- Synthesis and Reactivity : A comprehensive review highlighted the versatility of Grignard reagents in organic synthesis, emphasizing their role in forming complex structures that can be biologically active. The study noted that modifications in the substituents on the phenyl ring significantly affect the biological activity and reactivity of these compounds .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Q & A
Q. What are the standard synthesis protocols and handling precautions for 3-chloro-4-methylphenylmagnesium iodide?
Methodological Answer: The synthesis of this compound, a Grignard reagent, involves reacting 3-chloro-4-methyl-1-iodobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key steps include:
- Activation of Magnesium : Use freshly scraped magnesium turnings to ensure reactivity.
- Reaction Initiation : A small amount of iodine or 1,2-dibromoethane may be added to initiate the exothermic reaction.
- Temperature Control : Maintain reflux conditions (40–50°C in THF) to sustain reaction progress.
Q. Handling Precautions :
Q. What are the typical reactions and applications of this compound in organic synthesis?
Methodological Answer: This reagent is primarily used for nucleophilic addition to electrophilic substrates. Common applications include:
- Carbon-Carbon Bond Formation : Reaction with ketones (e.g., acetophenone) yields tertiary alcohols.
- Cross-Coupling Reactions : Employed in Kumada couplings with palladium catalysts to synthesize biaryl compounds.
- Functionalization of Heteroatoms : Reacts with nitriles or esters to form amines or alcohols after hydrolysis.
Example Protocol :
To synthesize 3-chloro-4-methylbenzoic acid, add the Grignard reagent to dry ice (CO₂), followed by acidic workup (HCl). Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate) .
Q. How is this compound characterized, and what analytical techniques are recommended?
Methodological Answer: Characterization involves:
- Titration : Use a standardized HCl solution to determine molarity via biphasic titration (indicator: phenolphthalein).
- Spectroscopy :
- NMR : ¹H NMR in deuterated THF shows absence of starting aryl iodide (δ 7.2–7.5 ppm for aromatic protons).
- IR : Confirm absence of O-H stretches (~3400 cm⁻¹) to rule out hydrolysis.
- Mass Spectrometry : ESI-MS detects the [M-I]⁺ ion (m/z ~153 for C₇H₆ClMg⁺) .
Advanced Research Questions
Q. What reaction intermediates and mechanistic pathways are involved in the formation of this compound?
Methodological Answer: The reaction proceeds via a single-electron transfer (SET) mechanism:
Oxidative Addition : Magnesium inserts into the C-I bond, forming a radical intermediate.
Radical Coupling : The aryl radical combines with Mg⁺ to form the Grignard complex.
Q. Key Evidence :
Q. How can reaction yields be optimized for large-scale syntheses of this compound?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Use 2-MeTHF instead of THF for higher boiling point (80°C) and reduced solvent loss.
- Catalytic Additives : Add 1 mol% LiCl to enhance magnesium reactivity and reduce induction time.
- Continuous Flow Reactors : Improve heat dissipation and scalability, achieving >90% yield in pilot studies .
Q. How can side reactions and byproducts be minimized during Grignard reagent preparation?
Methodological Answer: Common side reactions include Wurtz coupling (aryl-aryl dimerization) and protonolysis (from residual moisture). Mitigation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
